N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)propan-2-amine
Overview
Description
N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)propan-2-amine is an organic compound characterized by the presence of a 2,3-dihydrobenzo[b][1,4]dioxin moiety linked to a propan-2-amine group
Mechanism of Action
Mode of Action
It’s known that the compound can undergo a pd-catalyzed highly enantioselective intramolecular o-arylation . This process forms important (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanols based on an asymmetric desymmetrization strategy .
Biochemical Pathways
The compound’s synthesis involves a pd-catalyzed intramolecular asymmetric aryl c-o coupling , which could potentially influence various biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)propan-2-amine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2,3-dihydrobenzo[b][1,4]dioxin.
Formation of Intermediate: The intermediate, 2,3-dihydrobenzo[b][1,4]dioxin-2-carbaldehyde, is synthesized by the formylation of 2,3-dihydrobenzo[b][1,4]dioxin using Vilsmeier-Haack reaction conditions.
Reductive Amination: The final step involves the reductive amination of 2,3-dihydrobenzo[b][1,4]dioxin-2-carbaldehyde with isopropylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve continuous flow reactors for better control over reaction conditions and the use of more efficient catalysts and solvents to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)propan-2-amine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the amine group, where alkyl or aryl halides can replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl or aryl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: N-alkyl or N-aryl derivatives.
Scientific Research Applications
N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)propan-2-amine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding assays.
Materials Science: It serves as a building block for the synthesis of polymers and advanced materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methylamine: Lacks the isopropyl group, leading to different pharmacokinetic properties.
N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)ethanamine: Similar structure but with an ethyl group instead of isopropyl, affecting its binding affinity and activity.
Uniqueness
N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)propan-2-amine is unique due to its specific structural features that confer distinct pharmacological properties. The presence of the isopropyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with target receptors more effectively.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9(2)13-7-10-8-14-11-5-3-4-6-12(11)15-10/h3-6,9-10,13H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVKUINDDXVDHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1COC2=CC=CC=C2O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383281 | |
Record name | N-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21398-64-1 | |
Record name | N-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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